InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
. The canonical SMILES string is COC(=O)CP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
.
The compound is cataloged under several identifiers:
It is primarily sourced from chemical suppliers like Thermo Scientific and Alfa Aesar, which provide it in high purity (≥98%) for laboratory use .
The synthesis of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide or carbonyl compound. A common method includes:
Technical parameters such as reaction time, temperature, and solvent choice can significantly influence the yield and purity of the final product .
The molecular structure of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide features:
This structure allows for diverse interactions in chemical reactions, making it a versatile reagent in organic chemistry .
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide participates in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes additional catalysts or reagents to optimize yields .
The mechanism of action for (2-methoxy-2-oxoethyl)triphenylphosphonium bromide varies depending on the reaction context:
The general mechanism can be summarized as follows:
This mechanism highlights its utility in synthesizing complex organic molecules .
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide finds numerous applications in scientific research:
Its broad utility across different fields underscores its importance as a reagent in modern organic chemistry .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6